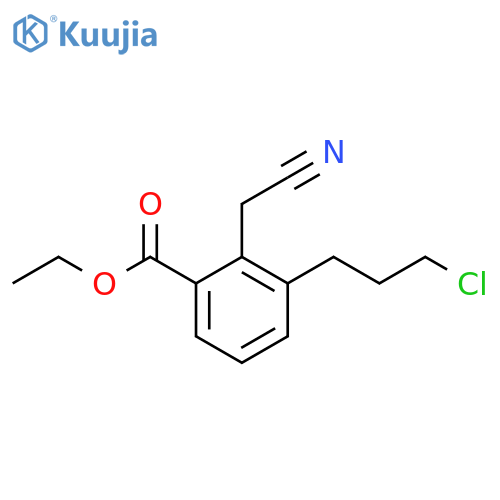Cas no 1805735-98-1 (Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate)

1805735-98-1 structure
商品名:Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate
CAS番号:1805735-98-1
MF:C14H16ClNO2
メガワット:265.735342979431
CID:4955460
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate
-
- インチ: 1S/C14H16ClNO2/c1-2-18-14(17)13-7-3-5-11(6-4-9-15)12(13)8-10-16/h3,5,7H,2,4,6,8-9H2,1H3
- InChIKey: VGGUWBNPZRAMAQ-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC=C(C(=O)OCC)C=1CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 310
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007835-1g |
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |
1805735-98-1 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
| Alichem | A015007835-250mg |
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |
1805735-98-1 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
| Alichem | A015007835-500mg |
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate |
1805735-98-1 | 97% | 500mg |
863.90 USD | 2021-06-21 |
Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate 関連文献
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1805735-98-1 (Ethyl 3-(3-chloropropyl)-2-(cyanomethyl)benzoate) 関連製品
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
